molecular formula C18H16N4OS B2496187 1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1203024-96-7

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2496187
CAS No.: 1203024-96-7
M. Wt: 336.41
InChI Key: IODOCBQNLMKEDI-UHFFFAOYSA-N
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Description

1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Therapeutic Applications

Pyrazoles, due to their significant pharmacophore, play an essential role in biologically active compounds, representing an interesting template for medicinal chemistry. Pyrazoline derivatives, a closely related chemical family, have been found to possess a wide range of biological properties including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The therapeutic potential of pyrazoline derivatives emphasizes the importance of the pyrazole moiety in drug discovery and development. The review by Shaaban, Mayhoub, and Farag (2012) highlights the diverse pharmacological effects of pyrazoline derivatives, underscoring their utility in various therapeutic areas such as antimicrobial, anti-inflammatory, and anticancer treatments among others (Shaaban, Mayhoub, & Farag, 2012).

Naphthoquinones and Their Bioactivities

Naphthoquinones (NQs) are highly reactive molecules with a diverse distribution in nature and have been isolated from various sources including bacteria, algae, fungi, and higher plants. They are known for their cytotoxic, antibacterial, anti-inflammatory, antiparasitic, antifungal, and other activities. The chemical modifications of NQs have led to compounds with significant biological activities, demonstrating the potential of NQs as pharmacophoric moieties for developing new compounds with desirable biological effects. The review by Hook, Mills, and Sheridan (2014) provides an analysis of the distribution, chemistry, and bioactivities of NQs in higher plants, highlighting their importance in taxonomy, chemistry, and their bioactive potential as novel biocides and chemotherapeutic agents (Hook, Mills, & Sheridan, 2014).

Applications in Chemical Synthesis

The versatility of pyrazole derivatives extends to their use as synthons in organic synthesis. Microwave-assisted preparation of azaheterocyclic systems, including pyrazole, has been reviewed by Sakhuja, Panda, and Bajaj (2012), demonstrating the method's advantages such as cleaner chemistry, reductions in reaction times, and improved yields. This underscores the utility of pyrazole derivatives in the efficient synthesis of heterocyclic compounds, which are of immense importance both in medicine and industry (Sakhuja, Panda, & Bajaj, 2012).

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11(2)22-15(9-10-19-22)17(23)21-18-20-14-8-7-12-5-3-4-6-13(12)16(14)24-18/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODOCBQNLMKEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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